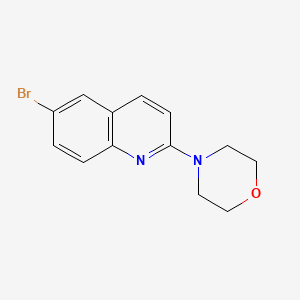

4-(6-Bromoquinolin-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2O |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

4-(6-bromoquinolin-2-yl)morpholine |

InChI |

InChI=1S/C13H13BrN2O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |

InChI Key |

YPUBRZJYBIFLMX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Quinoline Morpholine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 4-(6-Bromoquinolin-2-yl)morpholine provides crucial information about the disposition of protons in both the quinoline (B57606) and morpholine (B109124) rings. The aromatic region of the spectrum is of particular interest, as it confirms the substitution pattern of the quinoline core.

The protons of the quinoline ring in related bromoquinoline compounds typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. chemicalbook.com For instance, in 6-bromo-1,2,3,4-tetrahydroquinoline, the aromatic protons resonate in distinct regions, allowing for their specific assignment. researchgate.net The presence of the bromine atom at the C-6 position influences the chemical shifts of the adjacent protons, H-5 and H-7, due to its electron-withdrawing inductive effect and electron-donating resonance effect.

The aliphatic protons of the morpholine ring are observed further upfield. In N-substituted morpholines, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically appear at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). nih.govstackexchange.com This is due to the different electronic environments created by the nitrogen and oxygen heteroatoms. The protons of the morpholine ring in this compound are expected to present as two distinct multiplets, corresponding to the two sets of methylene (B1212753) groups. Specifically, the protons on the carbons attached to the nitrogen atom are expected to be deshielded compared to those attached to the oxygen atom. For example, in the ¹H NMR spectrum of similar morpholine-substituted quinolines, the aliphatic triplets corresponding to the morpholine ring appear at approximately 3.85 and 3.20 ppm. researchgate.net

A representative ¹H NMR data table for a similar compound, 6-bromo-1,2,3,4-tetrahydroquinoline, is provided below for comparative purposes. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Bromoquinoline Compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.2 | d |

| H-7 | ~6.55 | d |

| H-8 | ~6.9 | d |

Note: The exact chemical shifts for this compound may vary but are expected to be in a similar range.

The coupling patterns observed in the aromatic region, such as ortho and meta coupling, further aid in the definitive assignment of each proton. Two-dimensional NMR techniques, as discussed later, can be used to confirm these assignments.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. In broadband decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum and allowing for a direct count of the number of non-equivalent carbons. youtube.com

The chemical shifts of the carbon atoms are highly dependent on their local electronic environment. The carbons of the quinoline ring will resonate in the aromatic region, typically between δ 110 and 160 ppm. The carbon atom attached to the bromine (C-6) will have its chemical shift significantly influenced by the halogen's electronegativity. For comparison, in 4-bromophenol, the carbon bearing the bromine atom appears at approximately 113 ppm. chemicalbook.com The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate at a different chemical shift compared to those adjacent to the oxygen atom (O-CH₂), generally in the range of δ 45-70 ppm. chemicalbook.comchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| Quinoline Aromatic Carbons | 110 - 160 |

| C-Br (Quinoline) | ~115 - 125 |

| C-N (Quinoline) | ~150 - 160 |

| Morpholine N-CH₂ | 45 - 55 |

| Morpholine O-CH₂ | 65 - 75 |

Note: These are approximate ranges and the actual values can be influenced by solvent and other factors.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) spectroscopy correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the known chemical shift of its attached proton.

Another useful 2D technique is the Attached Proton Test (APT), which, like DEPT, provides information about the number of protons attached to each carbon atom. In an APT spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ and quaternary carbons appear as negative peaks.

For more complex structural elucidation, long-range correlation experiments such as the Heteronuclear Multiple Bond Correlation (HMBC) can be used. HMBC shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity across quaternary carbons and heteroatoms. The Correlation Spectroscopy (COSY) experiment is also fundamental, revealing proton-proton coupling networks within the molecule. researchgate.netunirioja.es

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mdpi.comlibretexts.org The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline and morpholine moieties.

The quinoline ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline skeleton are expected to be observed in the 1600-1450 cm⁻¹ region. The presence of the bromine substituent can be identified by a C-Br stretching vibration, which typically appears in the low-frequency region of the spectrum, often below 700 cm⁻¹. researchgate.net

The morpholine ring also has distinct vibrational modes. The C-H stretching vibrations of the methylene groups will be observed in the 2800-3000 cm⁻¹ range. nih.gov A key feature of the morpholine ring is the C-O-C stretching vibration, which typically gives rise to a strong absorption band in the 1150-1050 cm⁻¹ region. researchgate.netchemicalbook.com The C-N stretching vibrations of the morpholine ring are also expected in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | Stretching | 2800 - 3000 |

| C=C and C=N (Quinoline) | Stretching | 1450 - 1600 |

| C-O-C (Morpholine) | Asymmetric Stretching | 1050 - 1150 |

| C-N (Morpholine and Quinoline) | Stretching | 1200 - 1350 |

| C-Br | Stretching | < 700 |

The analysis of the FT-IR spectrum, in conjunction with NMR data, provides a comprehensive picture of the functional groups present in this compound, confirming its successful synthesis.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two m/z units and having nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like HCN or the cleavage of substituent groups. For this compound, fragmentation could involve the cleavage of the morpholine ring or the loss of the entire morpholine substituent. The analysis of these fragment ions can help to confirm the proposed structure. For instance, in related morpholine-containing compounds, cleavage of the morpholine ring is a common fragmentation pathway. frontiersin.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

| [M]⁺ and [M+2]⁺ | Molecular ion doublet | 292/294 |

| [M - C₄H₈NO]⁺ | Loss of morpholine radical | 204/206 |

| [C₉H₅BrN]⁺ | Bromoquinolinium cation | 206/208 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like quinoline derivatives, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the quinoline chromophore. Quinoline itself exhibits several absorption bands in the UV region. nist.gov The substitution of the quinoline ring with a bromine atom and a morpholine group will cause shifts in the positions and intensities of these absorption bands (a chromophoric shift). The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a red shift (bathochromic shift) of the absorption maxima. The morpholine group, also containing a nitrogen atom with a lone pair, can likewise influence the electronic transitions.

In general, quinoline derivatives show strong absorbance in the range of 280 to 510 nm. researchgate.net The room temperature UV absorption spectrum of morpholine itself has a bimodal appearance with onsets at ~255 nm and ~220 nm. rsc.org The combination of these two moieties in this compound will result in a unique UV-Vis spectrum.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Quinoline) | 250 - 350 |

| n → π* | > 300 |

Note: The exact λmax values and molar absorptivities (ε) are dependent on the solvent used for the measurement.

The study of the UV-Vis spectrum can provide valuable information about the electronic structure of the molecule and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Confirmation

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific compound this compound. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.

The elucidation of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction analysis. This powerful technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by various intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions.

For a molecule like this compound, X-ray crystallography would be instrumental in:

Confirming the planar quinoline ring system and the chair conformation of the morpholine ring.

Identifying and quantifying intermolecular interactions involving the bromine atom, the nitrogen atoms of the quinoline and morpholine rings, and the oxygen atom of the morpholine ring. These interactions are crucial for understanding the solid-state properties of the compound.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray diffraction studies to fully characterize this compound in the solid state.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles for Quinoline Morpholine Systems

Design Principles for Quinoline-Morpholine Hybrid Scaffolds

The design of quinoline-morpholine hybrids is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov These principles include the precise positioning of substituents, combining pharmacophores through molecular hybridization, and exploring bioisosteric replacements to fine-tune activity. nih.govnih.gov

The specific arrangement of the bromine atom at the C-6 position and the morpholine (B109124) ring at the C-2 position of the quinoline (B57606) core in 4-(6-Bromoquinolin-2-yl)morpholine is a deliberate design choice rooted in SAR principles.

Morpholine at C-2: The morpholine moiety is a versatile and frequently used synthetic building block in medicinal chemistry. nih.gov Its inclusion can improve physicochemical properties, enhance solubility, and provide desirable pharmacokinetic characteristics. nih.gov Attaching it at the C-2 position of the quinoline ring places it in a region often targeted for modification in the development of various therapeutic agents.

Bromine at C-6: The position of halogen substituents on the quinoline ring critically influences biological activity. nih.gov Bromination, in particular, is a key strategy for creating bioactive derivatives. nih.gov Research has shown that the presence of a bromine atom at the C-6 position of the quinoline scaffold can be crucial for bioactivity. nih.govresearchgate.net For instance, the synthesis of 6-morpholinyl quinolines can be achieved from 6-bromoquinoline (B19933) precursors, indicating the C-6 position is a synthetically accessible and important site for introducing amine groups like morpholine. nih.gov Furthermore, studies on other quinoline derivatives have highlighted the importance of substitution at this position for enhancing antiproliferative effects. nih.gov

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create agents with potentially enhanced or synergistic activities. researchgate.netjohnshopkins.edu The compound this compound exemplifies this approach by merging the quinoline scaffold, known for its diverse pharmacological effects, with the morpholine ring, a moiety often found in approved drugs. e3s-conferences.orgnih.govresearchgate.net

This strategy aims to:

Engage Multiple Targets: Hybrid molecules may interact with multiple biological targets, leading to a broader spectrum of activity or overcoming resistance mechanisms. researchgate.net

Improve Drug-Likeness: The morpholine ring can confer favorable properties such as improved metabolic stability and aqueous solubility. nih.gov

Scaffold hopping, a related strategy, involves replacing a central molecular core with a different one while retaining similar biological activity. While not directly illustrated by the static structure of this compound, the principles of scaffold hopping inform the broader exploration of quinoline-based compounds, where the quinoline itself might serve as a replacement for other heterocyclic systems in drug design.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. nih.govdomainex.co.uk This can lead to improved potency, selectivity, or metabolic profiles. acs.org For this compound, several bioisosteric replacements could be considered to modulate its activity.

Replacing Bromine: The bromine atom at the C-6 position could be replaced by other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano group, trifluoromethyl group) to investigate the role of electronics and sterics at this position. namiki-s.co.jp

Replacing the Entire Morpholine Ring: The entire morpholine ring could be swapped for other cyclic amines like piperidine (B6355638) or acyclic amino side chains to explore the spatial and conformational requirements for activity.

The search for alternative bioisosteres is a key tactic for navigating issues like unfavorable pharmacokinetics or off-target effects during drug development. acs.orgnih.gov

Systematic Evaluation of Substituent Effects on Biological Activity Profiles

The biological activity of a quinoline derivative is highly dependent on the nature, position, and orientation of its substituents. biointerfaceresearch.comdoaj.org Systematic evaluation of these effects is crucial for developing potent and selective drug candidates. nih.govnih.gov

The location of the bromine atom on the quinoline ring has a profound impact on the molecule's biological profile. nih.gov While this compound features a C-6 bromine, studies on various bromoquinolines reveal the differential effects of bromination at various positions.

For example, research into the antiproliferative effects of brominated quinolines has shown that substitutions at C-5 and C-7 can lead to significant inhibitory activity against certain cancer cell lines. nih.gov In contrast, substitutions at other positions might result in reduced or no activity. nih.gov The synthesis of 6-bromo-5-nitroquinoline (B1267105) has yielded a compound with significant antiproliferative and apoptotic effects, underscoring the potential of the C-6 position as a platform for developing active compounds. nih.govnih.gov The direction of halogenation often depends on the other substituents present on the heterocycle. nuph.edu.ua

Table 1: Illustrative Impact of Bromine Position on Quinoline Activity

| Compound Class | Bromine Position(s) | Observed Biological Effect | Reference(s) |

| Bromoquinolines | C-5 and C-7 | Significant inhibition of C6, HeLa, and HT29 cell proliferation. | nih.gov |

| Bromoquinolines | C-3, C-6, and C-8 | No inhibitory activity observed in specific tested compounds. | nih.gov |

| Nitro-Bromoquinolines | C-6 Bromo, C-5 Nitro | Showed greatest antiproliferative activity compared to reference drug 5-FU. | nih.gov |

| Tetrahydroquinolines | C-6 | Position identified as critical for bioactivity. | nih.gov |

This table is illustrative and based on findings from various quinoline derivatives to demonstrate the principle of positional effects.

While the morpholine in this compound is unsubstituted, modifying this ring is a common strategy to optimize activity. e3s-conferences.org The morpholine ring is not merely a solubilizing agent but can be an integral component of the pharmacophore, directly interacting with biological targets. nih.gov

Structure-activity relationship studies on other classes of morpholine-containing compounds have demonstrated that:

Steric Bulk: Adding substituents to the morpholine ring can introduce steric bulk, which may either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity by causing a steric clash.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the basicity of the morpholine nitrogen and its potential for ionic interactions.

Chirality: Introducing a substituent can create a chiral center, and it is common for one enantiomer to be significantly more potent than the other, highlighting the importance of stereochemistry for target engagement.

For instance, in a series of quinazoline (B50416) derivatives, substituents on the morpholine ring were found to be crucial for activity. e3s-conferences.org Similarly, for other quinoline-based inhibitors, substitutions on appended heterocyclic rings like piperazine (B1678402) (a bioisostere of morpholine) have shown significant effects on potency and selectivity.

Role of Linker Chemistry and Extended Side Chains in Conjugates

In the development of targeted therapies, the quinoline-morpholine scaffold can act as a core component of a larger conjugate, such as an antibody-drug conjugate (ADC). In these systems, a linker molecule connects the pharmacologically active agent (the "payload," e.g., a quinoline derivative) to a targeting moiety (e.g., an antibody). nih.gov The linker is a critical component that dictates the stability, solubility, and release characteristics of the conjugate. mdpi.com

The design of the linker and any associated side chains is pivotal to the conjugate's success. researchgate.net Key considerations include:

Stability and Release: The linker must be stable enough to remain intact while in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. nih.gov However, it must also be designed to cleave and release the active drug once it reaches the target site, such as the low-pH environment of a tumor or the interior of a cancer cell. researchgate.net

Linker Type: Linkers are broadly categorized as cleavable or non-cleavable. nih.gov Cleavable linkers are designed to break in response to specific triggers in the target environment, such as enzymes (e.g., cathepsins) or acidic pH. researchgate.net Non-cleavable linkers release the drug only after the complete degradation of the antibody portion of the conjugate. nih.gov

The following table summarizes common linker types used in drug conjugates:

Table 1: Types of Cleavable Linkers and Their Release Mechanisms

| Linker Type | Release Mechanism | Target Environment |

|---|---|---|

| Hydrazone | Acid-catalyzed hydrolysis | Low-pH compartments like endosomes and lysosomes (pH 4.5–6.0). researchgate.net |

| Disulfide | Reduction by thiols | High intracellular concentrations of glutathione, especially in tumor cells. researchgate.net |

| Peptide | Enzymatic cleavage | Lysosomes containing proteases like cathepsin B, which are often overexpressed in tumors. acs.org |

The modification of side chains plays a crucial role in optimizing the performance of these conjugates. The table below illustrates the impact of such modifications.

Table 2: Influence of Side Chain Modifications on Conjugate Properties

| Side Chain Modification | Property Affected | Outcome |

|---|---|---|

| Addition of PEG chains | Solubility, Pharmacokinetics | Improves solubility of hydrophobic drugs, reduces aggregation, and can prolong circulation half-life. researchgate.net |

| Varying alkyl chain length | Binding Affinity, Potency | Can optimize the fit within a target's binding pocket, impacting inhibitory activity. mdpi.com |

| Incorporation of charged groups | Cell Permeability | Can be used to modulate the ability of the conjugate or released payload to cross cell membranes. researchgate.net |

| Introduction of bulky groups | Steric Hindrance, Selectivity | Can influence binding to the target receptor and affect selectivity over other targets. mdpi.com |

Computational Approaches to SAR Analysis

To navigate the complex relationship between the structure of quinoline-morpholine systems and their biological activity, researchers increasingly rely on computational methods. nih.gov These in-silico techniques allow for the rapid evaluation of large numbers of virtual compounds, guiding the synthesis of the most promising candidates and providing deeper insights into the molecular interactions that govern their function. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for the observed variations in its biological effects.

The process of developing a QSAR model involves several key steps:

A dataset of compounds with known biological activities (e.g., inhibitory concentration, IC₅₀) is compiled. researchgate.net

For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

A mathematical model is then built to correlate these descriptors with the biological activity. researchgate.net Techniques like multiple linear regression (MLR) or more complex machine learning methods like artificial neural networks (ANN) are often used. researchgate.net

The resulting model is rigorously validated to ensure its predictive power. mdpi.com

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.govmdpi.comnih.gov These methods analyze the steric and electrostatic fields around the molecules to determine which spatial properties are favorable or unfavorable for activity. nih.govmdpi.com For instance, a CoMFA study on quinoline derivatives as anticancer agents might reveal that a bulky, electron-withdrawing group at a specific position on the quinoline ring enhances activity, guiding the design of more potent analogs. mdpi.com

The following table lists examples of molecular descriptors that could be used in a QSAR study of quinoline-based compounds.

| 3D-QSAR Field | CoMSIA H-Bond Acceptor | Maps regions where hydrogen bond accepting features are favorable for activity. nih.gov |

Chemoinformatics Methods for Scaffold Enumeration and SAR Enrichment

Chemoinformatics applies computational tools to manage and analyze chemical and biological data, playing a vital role in modern drug discovery. acs.org Two key applications in the context of SAR are scaffold enumeration and SAR enrichment.

Scaffold enumeration is a computational technique used to generate large, diverse libraries of virtual compounds based on a common core structure, or "scaffold." acs.org Starting with a privileged scaffold like quinoline, algorithms can systematically add different substituents and functional groups at various positions, creating a vast chemical space of potential drug candidates. nih.gov This process allows for the comprehensive exploration of the chemical possibilities around a hit compound identified from initial screening.

Once a virtual library is enumerated, SAR enrichment techniques are used to analyze it. acs.org By applying filters based on drug-like properties (e.g., Lipinski's Rule of Five) and predictive QSAR models, the library can be narrowed down to a smaller, more focused set of compounds with a higher probability of being active. acs.org This "enriched" set can then be prioritized for chemical synthesis and biological testing, making the drug discovery process more efficient. This approach helps to systematically explore the SAR, identify key structural features for activity, and avoid deprioritizing promising compound series that may initially have only a single active "singleton" hit in a high-throughput screen. acs.org For a versatile scaffold like quinoline, these methods are invaluable for mapping out the extensive SAR landscape and accelerating the journey from a hit compound to a lead candidate. nih.gov

Biological Target Identification and Mechanistic Elucidation of Quinoline Morpholine Derivatives

In Vitro Screening Methodologies for Biological Activity

The initial exploration of the biological effects of novel chemical entities like 4-(6-Bromoquinolin-2-yl)morpholine and its analogs relies on a variety of in vitro screening methods. These techniques allow for the rapid assessment of a compound's activity against specific molecular targets or its broader effects on cellular phenotypes.

Target-Based Screening Approaches for Enzyme and Receptor Modulation

Target-based screening is a foundational approach in drug discovery, where compounds are directly tested for their ability to interact with and modulate the function of a predefined biological target, such as an enzyme or a receptor. For quinoline-morpholine derivatives, this often involves enzymatic assays to quantify their inhibitory potential.

A primary method is the assessment of kinase inhibition. For instance, the inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), key enzymes in cell signaling pathways frequently dysregulated in cancer, is a major focus. acs.org The importance of the morpholine (B109124) ring in binding to the kinase domain of PI3K and related kinases (PIKKs) has been well-established. acs.org Similarly, the potential of quinoline (B57606) derivatives to inhibit the epidermal growth factor receptor (EGFR) is evaluated through targeted kinase assays. nih.govrsc.org These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Phenotypic Screening for Unbiased Target Discovery

In contrast to target-based screening, phenotypic screening takes an unbiased approach by evaluating the effect of a compound on a whole cell or organism, without a preconceived notion of its molecular target. This method can uncover novel mechanisms of action and identify compounds that induce a desired cellular outcome, such as apoptosis in cancer cells.

For compounds like this compound, phenotypic screens would involve treating various cancer cell lines with the compound and observing changes in cell viability, proliferation, or morphology. nih.gov Techniques like the MTT assay are commonly used to quantify cell viability. researchgate.net Any observed cytotoxic or anti-proliferative effects would then prompt further investigation to identify the specific molecular target responsible for the phenotype. This approach has been successful in identifying the anticancer potential of various quinoline derivatives. nih.gov

Identification of Specific Molecular Targets

Through the application of the screening methodologies described above, researchers have identified several key molecular targets for quinoline-morpholine derivatives. The primary areas of investigation have been their roles as enzyme inhibitors, particularly in the context of cancer therapy.

Enzyme Inhibition Studies

The ability of quinoline-morpholine compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. Extensive research has focused on their interaction with kinases and topoisomerases.

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer treatment. The morpholine group is a common feature in many PI3K and mTOR inhibitors, as it can form a crucial hydrogen bond with the kinase hinge region. acs.orgnih.gov Studies on related 2-morpholino-4-anilinoquinoline derivatives have demonstrated their potential as PI3K inhibitors. nih.gov For example, a series of 4-morpholino-2-phenylquinazolines were evaluated as potent PI3K p110α inhibitors. nih.gov Although specific IC₅₀ values for this compound are not published, the structural similarity to known inhibitors suggests it may also target this pathway.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in oncology. Several quinoline-based molecules have been developed as EGFR inhibitors. nih.govrsc.org Structure-activity relationship (SAR) studies of 4-anilino-quinazoline derivatives, which are structurally related to the quinoline-morpholine class, have shown that modifications to the quinoline core and its substituents significantly impact EGFR inhibitory activity. nih.gov For instance, some 2-styrylquinolines and Schiff's base derivatives of quinoline have shown promising EGFR inhibition with IC₅₀ values in the nanomolar to low micromolar range. nih.gov The presence of a halogen, such as the bromine atom in this compound, at the 6-position of the quinoline ring has been shown in some quinazoline (B50416) series to influence anticancer activity. nih.gov

The table below presents representative data for the kinase inhibitory activity of various quinoline-morpholine and related derivatives.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Styrylquinoline Derivative | EGFR | ~7500 | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 | nih.gov |

| Schiff's Base Quinoline Derivative | EGFR | 120 | nih.gov |

| 4-Anilino-quinazoline Derivative (Vandetanib) | EGFR | 11 | nih.gov |

| Novel 4-anilino-quinazoline Derivative | EGFR | 1 | nih.gov |

| Thieno[3,2-d]pyrimidine Derivative | PI3K p110α | 2.0 | nih.gov |

This table is for illustrative purposes and shows data for related compound classes, not the specific subject compound.

DNA topoisomerase I is an essential enzyme involved in DNA replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an attractive target for anticancer drugs. Several quinoline derivatives have been identified as topoisomerase I inhibitors. nih.gov These compounds are thought to stabilize the covalent complex between the enzyme and DNA, leading to lethal double-strand breaks. While direct evidence for this compound is lacking, the broader quinoline scaffold has been successfully incorporated into potent topoisomerase I inhibitors. nih.govnih.gov For instance, certain quinoline acetohydrazide derivatives have shown significant activity against topoisomerase I. nih.gov

Receptor Modulation (e.g., mGluR1 Antagonism)

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor involved in modulating excitatory neurotransmission in the brain and is a target for various neurological and psychiatric disorders. nih.gov The quinoline scaffold has been successfully utilized to develop selective and potent noncompetitive antagonists for the mGluR1 receptor. However, there is no specific information available in the scientific literature regarding the activity of this compound as an mGluR1 antagonist.

Cyclin G Associated Kinase (GAK) Inhibition

Cyclin G associated kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated membrane trafficking, a process hijacked by numerous viruses and bacteria to enter host cells. nih.gov As such, GAK has emerged as a promising target for broad-spectrum anti-infective agents. The 4-anilinoquinoline scaffold has been identified as a source of potent and selective GAK inhibitors. nih.gov Optimization of this scaffold has led to the development of compounds with nanomolar activity and high selectivity over other kinases. nih.gov

Notably, a derivative containing the same 6-bromoquinoline (B19933) core, 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (compound 35), was found to be a potent GAK inhibitor with an IC50 of 1.4 µM in a cellular assay. researchgate.net This finding suggests that the 6-bromoquinoline moiety is compatible with GAK inhibition. While this provides a strong rationale, direct experimental data on the GAK inhibitory activity of this compound itself is not currently available.

Target Validation and Deconvolution Strategies

Identifying the biological target of a compound is a critical step in drug discovery. Modern pharmacological research employs a variety of sophisticated techniques to confirm that a molecule's therapeutic effect is mediated through its intended target.

Application of Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. nih.gov The development of high-quality chemical probes is essential for target validation. The 4-anilinoquinoline class of GAK inhibitors has been a focal point for such efforts. These compounds have been used to create potent and selective tools to investigate GAK biology. nih.gov For example, extensive work on this scaffold led to the development of SGC-GAK-1, a well-characterized chemical probe for GAK. The availability of such probes is crucial for validating the kinase as a therapeutic target in various diseases. researchgate.net

Functional Genomics Approaches (e.g., CRISPR Knock-out, RNAi)

Functional genomics provides powerful tools for target identification and validation by directly manipulating the expression of genes within cellular models. nih.govnih.gov

RNA interference (RNAi) is a natural process of gene silencing that can be harnessed to selectively reduce the expression of a target protein. youtube.com By using small interfering RNAs (siRNAs) to knock down the expression of a putative drug target, researchers can determine if the resulting phenotype mimics the effect of a chemical inhibitor. This approach has been used to validate GAK as a host factor for viral entry, where siRNA-mediated knockdown of GAK was shown to inhibit infection, supporting the development of GAK inhibitors. nih.gov

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology allows for the precise editing of an organism's genome. nih.gov CRISPR-Cas9 can be used to create complete gene knockouts, providing a definitive method for validating a drug target. selectscience.netbiocompare.com By eliminating the gene that codes for a target protein, scientists can observe the functional consequences and confirm that the protein is essential for a specific disease-related pathway. These genetic validation results provide a high degree of confidence in the therapeutic hypothesis before advancing a drug candidate into further development. researchgate.net

Based on the available research, there is currently no specific information detailing the mechanistic insights into the biological action of the chemical compound this compound. Scientific literature does not appear to contain studies focused on its effects regarding apoptosis induction, cell cycle arrest, or the inhibition of cell migration.

Therefore, the requested article focusing solely on the mechanistic elucidation of this particular quinoline-morpholine derivative cannot be generated at this time due to a lack of available scientific data. Further research would be required to identify and understand its potential biological targets and mechanisms of action.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies and Automation

The synthesis of quinoline (B57606) derivatives has a rich history, with a variety of established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions forming the classical foundation. mdpi.com However, the future of synthesizing compounds like 4-(6-Bromoquinolin-2-yl)morpholine lies in the adoption of more advanced, efficient, and sustainable methodologies.

Recent progress has seen a surge in the use of transition-metal-catalyzed reactions, including those employing palladium and copper, which facilitate cross-coupling and cyclization reactions with high efficiency. mdpi.com Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex molecular architectures in a single step from multiple starting materials, offering high atom economy and structural diversity. researchgate.net

A significant leap forward is the integration of flow chemistry and automation into the synthetic workflow. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. mdpi.com Flow chemistry has been successfully applied to various quinoline synthesis methods, including the Friedländer reaction. mdpi.com This technology enables precise control over reaction parameters, leading to higher yields and purities. The automation of these flow systems, combined with real-time analysis, can dramatically accelerate the synthesis and optimization of quinoline libraries, enabling high-throughput screening of new derivatives. The photochemical synthesis of substituted quinolines in continuous-flow reactors represents another innovative approach, offering high productivity and efficiency.

The synthesis of the specific target, this compound, would typically proceed via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, such as 2-chloro-6-bromoquinoline, with morpholine (B109124). The development of automated platforms to perform such SNAr reactions in a high-throughput manner would significantly accelerate the exploration of the chemical space around this scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space necessitates the use of computational tools to guide the design of new and more effective therapeutic agents. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable in drug discovery. researchgate.netcore.ac.uknih.gov

For the quinoline-morpholine scaffold, AI can be employed in several ways:

Generative Models: Generative AI, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of quinoline compounds to generate novel molecular structures with desired drug-like properties. researchgate.net These models can explore new areas of chemical space that have not been synthesized, leading to the discovery of innovative scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of quinoline-morpholine derivatives with their biological activity. mdpi.comresearchgate.net These models can then predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing.

In Silico Screening and Docking: AI-powered platforms can perform large-scale virtual screening of compound libraries against specific biological targets. Molecular docking simulations, enhanced by machine learning, can predict the binding affinity and mode of interaction of quinoline-morpholine analogs with proteins of interest, such as kinases or enzymes implicated in neurodegenerative diseases. nih.govnih.gov

Recent studies have already demonstrated the application of in silico methods to design novel quinoline derivatives as potential anticancer and anti-HIV agents. mdpi.comnih.gov For instance, a study on morpholine-bearing quinoline derivatives utilized computational approaches to explore their potential as cholinesterase inhibitors. kit.edu The future will see a deeper integration of these AI and ML tools to specifically design next-generation this compound analogs with optimized potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline-Morpholine Scaffolds

The quinoline-morpholine scaffold has already shown promise in a variety of therapeutic areas, primarily in oncology and neuroscience. researchgate.netnih.gov The inherent versatility of this structural motif allows for its interaction with a diverse range of biological targets.

Table 1: Investigated Biological Activities of Quinoline-Morpholine Scaffolds

| Therapeutic Area | Potential Biological Targets | Reference |

| Anticancer | Protein Kinases (e.g., EGFR, PIM-1, mTOR, PI3K), Tubulin | mdpi.comkit.edusci-hub.se |

| Neuroprotection | Cholinesterases (AChE, BuChE), Monoamine Oxidase (MAO) | nih.govnih.gov |

| Antimalarial | Heme Metabolism | nih.gov |

Future research will focus on expanding the therapeutic footprint of this scaffold by exploring novel biological targets. The bromine atom at the 6-position of this compound provides a convenient handle for further functionalization, allowing for the synthesis of a wide array of derivatives for screening against new targets.

Emerging areas of interest include:

Inflammatory Diseases: Investigating the potential of quinoline-morpholine derivatives as modulators of inflammatory pathways, such as those involving cytokines and their receptors.

Infectious Diseases: Beyond malaria, exploring the activity of these compounds against other pathogens, including bacteria, viruses, and fungi. The morpholine moiety is a known pharmacophore in several antimicrobial agents. researchgate.net

Metabolic Disorders: Assessing the potential of these scaffolds to interact with targets involved in metabolic diseases like diabetes and obesity.

The development of chemical probes based on the this compound structure will be crucial for target identification and validation, further elucidating the mechanism of action of this compound class.

Design and Synthesis of Next-Generation Quinoline-Morpholine Hybrid Structures with Tuned Pharmacological Profiles

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create multi-target agents or to enhance the activity of a primary scaffold. researchgate.net The this compound core is an ideal platform for the development of such next-generation hybrid structures.

The design of these hybrids will be driven by a deep understanding of the structure-activity relationships (SAR) of the parent scaffold. By strategically modifying the quinoline and morpholine rings, as well as the bromine substituent, it is possible to fine-tune the pharmacological profile of the resulting compounds.

Table 2: Examples of Hybridization Strategies for Quinoline Scaffolds

| Hybrid Partner | Therapeutic Goal | Reference |

| Triazole | Anticancer | researchgate.net |

| Sulfonamide | Anticancer | nih.gov |

| Piperidine (B6355638) | Antimalarial, Antitubercular | core.ac.uk |

| Imatinib fragment | Anticancer (Tyrosine Kinase Inhibitor) | mdpi.com |

Future synthetic efforts will likely focus on:

Replacing the bromine atom with other functional groups or entire pharmacophores through cross-coupling reactions. This could introduce new binding interactions with the target protein or improve pharmacokinetic properties.

Modifying the morpholine ring to alter its conformation and electronic properties. This could enhance binding affinity and selectivity.

Linking the quinoline-morpholine scaffold to other known bioactive moieties, such as those found in kinase inhibitors or neuroprotective agents, to create dual-action drugs. For example, a recent study reported the synthesis of quinoline-morpholine-1,2,3-triazole hybrids with cytotoxic activity. researchgate.net

The overarching goal is to develop next-generation quinoline-morpholine hybrids with precisely tuned pharmacological profiles, leading to more effective and safer therapeutic agents. This will require a close collaboration between synthetic chemists, computational scientists, and biologists to navigate the complex landscape of drug discovery.

Q & A

Q. How can advanced microspectroscopic techniques elucidate surface adsorption behavior of this compound?

- Methodological Answer : Atomic Force Microscopy (AFM) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can map adsorption on model surfaces (e.g., silica or polymer coatings). Environmental SEM under controlled humidity/temperature quantifies morphological changes. Compare with computational adsorption models (e.g., Langmuir isotherms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.